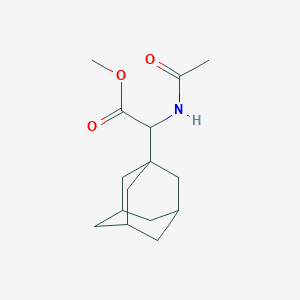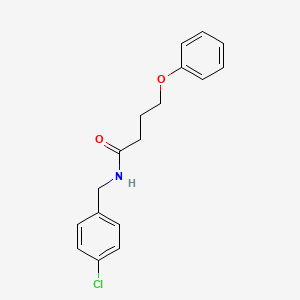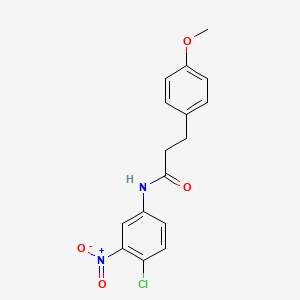![molecular formula C17H18Cl2O3 B5118904 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it blocks the binding of β2-adrenergic receptor agonists such as epinephrine and norepinephrine. This leads to a decrease in the activity of β2-adrenergic receptors and a reduction in the downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects:
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and airway smooth muscle relaxation. It has also been shown to decrease glucose uptake and lipolysis in adipose tissue. Additionally, it has been shown to decrease thermogenesis and increase insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to investigate the specific role of β2-adrenergic receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long shelf-life.
One limitation of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is that it may have off-target effects on other receptors or signaling pathways. Additionally, it may not be suitable for use in certain experimental models or systems.
Direcciones Futuras
There are several future directions for research involving 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose and lipid metabolism. Another area of interest is the use of β2-adrenergic receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, there is a need for further investigation into the off-target effects of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 and the development of more selective β2-adrenergic receptor antagonists.
Métodos De Síntesis
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process starting from 2-methoxy-4-methylphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the alkylation of the protected phenol with 3-chloropropyl-2,4,6-trimethylphenyl ether. The resulting intermediate is then deprotected using tetrabutylammonium fluoride to yield 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551.
Aplicaciones Científicas De Investigación
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to study the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle relaxation. It has also been used to investigate the role of β2-adrenergic receptors in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.
Propiedades
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-4-7-15(17(10-12)20-2)21-8-3-9-22-16-11-13(18)5-6-14(16)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORKROLTBOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)
![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)



![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)


![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)


![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)
![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)
